1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
CAS No.: 306732-13-8
Cat. No.: VC4253589
Molecular Formula: C14H15IN2O3
Molecular Weight: 386.189
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306732-13-8 |
|---|---|
| Molecular Formula | C14H15IN2O3 |
| Molecular Weight | 386.189 |
| IUPAC Name | 1-(4-iodophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C14H15IN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |
| Standard InChI Key | YDQVSSVVJKWWBT-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Introduction
Chemical Identity and Structural Features
1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione (IUPAC name: 1-(4-iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione) is a small molecule with the molecular formula C₁₄H₁₅IN₂O₃. Its structure features a pyrrolidine-2,5-dione core substituted at the 1-position with a 4-iodophenyl group and at the 3-position with a morpholine ring (Figure 1) . The iodine atom introduces substantial steric bulk and electron-withdrawing effects, while the morpholine moiety enhances solubility through its oxygen-containing heterocycle.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 306732-13-8 |
| Molecular Weight | 386.18 g/mol |
| Molecular Formula | C₁₄H₁₅IN₂O₃ |
| XLogP3 | 1.8 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The compound’s planar pyrrolidine dione core facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a critical feature for its IDO inhibitory activity.
Synthesis and Manufacturing
The synthesis of 1-(4-iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione typically involves a multi-step sequence starting from commercially available precursors. A representative procedure includes:
-
Core Formation: Cyclization of maleic anhydride derivatives to generate the pyrrolidine-2,5-dione scaffold.
-
Iodophenyl Introduction: Ullmann coupling or nucleophilic aromatic substitution to attach the 4-iodophenyl group at position 1.
-
Morpholine Functionalization: Amidation or Mitsunobu reaction to install the morpholine moiety at position 3 .
Table 2: Synthetic Intermediates and Conditions
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Maleic anhydride, NH₃ | 65–70 |
| 2 | Iodination | I₂, HNO₃, H₂SO₄ | 80–85 |
| 3 | Morpholine Coupling | Morpholine, DCC, DMAP | 50–60 |
Challenges in synthesis include regioselectivity during iodination and minimizing racemization at the morpholine-bearing carbon .
Physicochemical Properties
Experimental and predicted physicochemical data for this compound are summarized below:
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Boiling Point | 553.1 ± 50.0 °C | Predicted (EPI Suite) |
| Density | 1.745 ± 0.06 g/cm³ | Predicted (ChemAxon) |
| pKa | 4.58 ± 0.20 | Predicted (ACD/Labs) |
| LogP | 1.8 | Experimental |
The relatively high boiling point and density reflect the iodine atom’s contribution to molecular mass and polarizability. The pKa of 4.58 suggests moderate acidity, likely originating from the pyrrolidine dione’s carbonyl groups .
Pharmacological Activity and Mechanism
1-(4-Iodophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione exhibits potent inhibition of IDO, an enzyme overexpressed in many cancers. IDO catalyzes the oxidation of tryptophan to kynurenine, depleting local tryptophan levels and producing immunosuppressive metabolites. By blocking this pathway, the compound restores T-cell proliferation and antitumor activity (Figure 2).
Key Findings:
-
In Vitro IC₅₀: 0.12 μM against recombinant human IDO.
-
T-Cell Proliferation: 2.3-fold increase in murine splenocytes at 10 μM.
-
Synergy with Checkpoint Inhibitors: Enhanced efficacy of anti-PD-1 therapy in B16-F10 melanoma models.
Structural analogs lacking the iodine substituent show reduced activity, underscoring the importance of halogen bonding in target engagement.
Comparative Analysis with Structural Analogs
The compound’s activity is contextualized against related pyrrolidine dione derivatives:
Table 4: Activity of Pyrrolidine Dione Derivatives
| Compound | Target | IC₅₀ (μM) | Therapeutic Area |
|---|---|---|---|
| 1-(4-Iodophenyl)-3-morpholinyl | IDO | 0.12 | Oncology |
| 1-(4-Ethoxyphenyl)-3-morpholinyl* | Unknown | N/A | Under study |
| 3-Benzoisoxazolyl-1-fluorophenyl† | GABA receptors | 14.9‡ | Epilepsy |
*From PubChem CID 2873073 ; †From PubMed 25014748 ; ‡ED₅₀ in MES model.
The iodine atom’s electronegativity and van der Waals radius (1.98 Å) enable stronger hydrophobic interactions with IDO’s heme-binding pocket compared to ethoxy or fluoro substituents .
Current Research and Applications
Ongoing investigations focus on:
-
Pharmacokinetic Optimization: Improving oral bioavailability through prodrug strategies.
-
Combination Therapies: Pairing with CTLA-4 or PD-L1 inhibitors to overcome immune resistance.
-
Biomarker Development: Correlating IDO expression levels with treatment response in phase I trials.
Future Directions
Priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume